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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SRT1720 is a synthetic small molecule developed as a specific activator of Sirtuin 1 (SIRT1),

an NAD+-dependent deacetylase.[1] SIRT1 is a critical regulator of numerous cellular

processes, including metabolism, inflammation, and aging, making it an attractive therapeutic

target for a range of age-related diseases.[1][2][3] SRT1720 was designed to be approximately

1,000 times more potent than resveratrol, a natural SIRT1 activator.[4][5] This guide provides a

comprehensive overview of the biological effects of SRT1720, detailing its mechanism of

action, its impact on various physiological systems, and the experimental methodologies used

in its evaluation.

Mechanism of Action
SRT1720 is reported to activate SIRT1 through a direct allosteric mechanism.[1][6] It binds to

the SIRT1 enzyme-peptide substrate complex at a site distinct from the catalytic domain,

lowering the Michaelis constant (Km) for the acetylated substrate and enhancing the enzyme's

deacetylase activity.[7] However, some studies have questioned the direct activation of SIRT1

by SRT1720, suggesting that its effects might be observed primarily with fluorophore-

conjugated peptide substrates used in in vitro assays and not with native protein substrates.[2]

Despite this controversy, a large body of evidence demonstrates SIRT1-dependent effects of

SRT1720 in cellular and animal models.[1][8] The compound has been shown to deacetylate

known SIRT1 targets like PGC-1α and p53.[8][9]
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Core Biological Effects
The activation of SIRT1 by SRT1720 triggers a cascade of downstream effects, impacting

metabolism, inflammation, cellular senescence, and cancer progression.

SRT1720 has demonstrated significant beneficial effects on metabolic health in various

preclinical models, particularly in the context of diet-induced obesity and type 2 diabetes.[7][10]

Improved Insulin Sensitivity and Glucose Homeostasis: In diet-induced obese and

genetically obese mice, SRT1720 improves insulin sensitivity, lowers plasma glucose levels,

and reduces hyperinsulinemia.[7][11] It has been shown to enhance glucose tolerance and

increase the glucose infusion rate required to maintain euglycemia in fa/fa rats.[7]

Lipid Metabolism: The compound reduces liver triglyceride content in mouse models of non-

alcoholic fatty liver disease (NAFLD).[12] This is achieved, in part, by reducing the

expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-

1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[12] SRT1720 treatment

also leads to lower total cholesterol and low-density lipoprotein levels.[1]

Mitochondrial Biogenesis and Function: SRT1720 promotes mitochondrial biogenesis and

enhances mitochondrial capacity.[4][7][13] This effect is mediated through the deacetylation

and activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha

(PGC-1α), a master regulator of mitochondrial function.[8][13] In renal proximal tubule cells,

SRT1720 treatment leads to an increase in mitochondrial DNA copy number and elevated

mitochondrial respiration rates.[13]

A key aspect of SRT1720's biological activity is its potent anti-inflammatory effect, observed

across multiple disease models.

Inhibition of NF-κB Pathway: SRT1720 suppresses inflammation by inhibiting the pro-

inflammatory NF-κB (nuclear factor-kappa B) signaling pathway.[1][9] SIRT1 can deacetylate

the p65 subunit of NF-κB, which inhibits its transcriptional activity.[9][14] SRT1720 has been

shown to lower the phosphorylation of NF-κB pathway regulators in a SIRT1-dependent

manner.[1][15]

Reduction of Pro-inflammatory Cytokines: Treatment with SRT1720 leads to a significant

reduction in the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha
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(TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various models of inflammation

such as sepsis, endotoxin-induced hepatitis, and vascular aging.[9][14][16]

Inflammasome Inhibition: In a mouse model of sepsis, SRT1720 was found to decrease the

mRNA expression of components of the NLRP3 inflammasome, a key driver of inflammation.

[16]

The role of SRT1720 in cancer is complex and appears to be context-dependent, with both

anti-tumor and pro-tumor effects reported.

Anti-Cancer Activity: In multiple myeloma, SRT1720 inhibits cancer cell growth and induces

apoptosis (programmed cell death) by activating caspases 3, 8, and 9.[4][6] It also increases

reactive oxygen species and inhibits NF-κB activity in these cells.[6] Furthermore, SRT1720

can enhance the cytotoxic effects of conventional anti-myeloma agents like bortezomib and

dexamethasone.[6] In some breast cancer cell lines, SRT1720 induces lysosomal-dependent

necrosis.[17]

Pro-Cancer Activity: Conversely, in a mouse xenograft model of breast cancer, SRT1720 was

shown to increase lung metastasis.[1][18] It was found to promote the migration of breast

cancer cells and increase the secretion of vascular endothelial growth factor (VEGF), a key

pro-angiogenic factor.[18] In Ewing's sarcoma cells, SRT1720 enhanced the efficacy of

chemotherapeutic agents, while resveratrol inhibited it, highlighting the differential effects of

SIRT1 activators.[19]

SRT1720 has shown promise in promoting healthspan and longevity in animal models.

Lifespan Extension: In mice fed a high-fat diet, SRT1720 supplementation extended median

survival.[1] Notably, it also extended the mean lifespan of mice on a standard diet by 8.8%,

delayed the onset of age-related metabolic diseases, and improved general health.[1][15][20]

Cardiovascular Protection: SRT1720 reverses age-related vascular endothelial dysfunction.

[9] It restores endothelium-dependent dilation by enhancing cyclooxygenase-2 (COX-2)

signaling and reducing oxidative stress and inflammation in the vasculature of old mice.[9] It

also ameliorates vascular smooth muscle cell senescence.[21]

Quantitative Data Summary
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The following tables summarize key quantitative data from preclinical studies of SRT1720.

Table 1: In Vitro Efficacy of SRT1720

Parameter Value Cell/Assay Type Reference

SIRT1 EC₅₀ 0.16 µM
Cell-free enzymatic
assay

[7][11]

SIRT2 EC₁.₅ 37 µM
Cell-free enzymatic

assay
[7][11]

| SIRT3 EC₁.₅ | > 300 µM | Cell-free enzymatic assay |[7][11] |

Table 2: In Vivo Metabolic Effects of SRT1720 in Mice

Model SRT1720 Dose Outcome
% Change /
Result

Reference

High-Fat Diet

(HFD)
100 mg/kg/day Mean Lifespan

▲ 22% (vs
HFD control)

[1]

Standard Diet 100 mg/kg/day Mean Lifespan ▲ 8.8% [1][20]

HFD 100 mg/kg/day

Rotarod

Performance

(Motor)

Improved at 13 &

18 months
[1]

HFD 100 mg/kg/day Fat Mass
▼ (Significant

reduction)
[1]

Old Mice (29-32

mo)

100 mg/kg/day (4

wks)

Endothelium-

Dependent

Dilation

Restored from

83% to 95%
[9]

Old Mice (29-32

mo)

100 mg/kg/day (4

wks)

Aortic

Superoxide

Production

Normalized to

young levels
[9]

| MSG-induced NAFLD | N/A | Liver Triglyceride Content | ▼ (Significant reduction) |[12] |
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Table 3: In Vivo Anti-Inflammatory Effects of SRT1720 in Mice

Model SRT1720 Dose
Cytokine/Mark
er

% Change (vs.
Vehicle)

Reference

Sepsis (CLP) 20 mg/kg Serum IL-1β ▼ ~98% [16]

Sepsis (CLP) 20 mg/kg Serum IL-6 ▼ ~99% [16]

Sepsis (CLP) 20 mg/kg
Liver NLRP3

mRNA
▼ 83.4% [16]

| LPS/D-Gal Hepatitis | N/A | Serum TNF-α & IL-6 | ▼ (Significantly suppressed) |[14] |

Table 4: In Vivo Anti-Cancer Effects of SRT1720 in Mice

Model SRT1720 Dose Outcome Result Reference

Multiple

Myeloma

Xenograft

200 mg/kg Tumor Growth
Marked
inhibition

[6]

Multiple

Myeloma

Xenograft

200 mg/kg
Tumor Ki-67

(Proliferation)

▼ (Significant

decrease)
[6]

Multiple

Myeloma

Xenograft

200 mg/kg
Tumor Caspase-

3 (Apoptosis)

▲ (Significant

increase)
[6]

| 4T1 Breast Cancer | N/A | Lung Metastasis Score | ▲ (Increased metastasis) |[18] |

Signaling Pathways and Visualizations
The biological effects of SRT1720 are mediated through complex signaling networks. The

diagrams below illustrate key pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5663503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4391196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4391196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4391196/
https://scispace.com/pdf/srt1720-a-sirt1-activator-promotes-tumor-cell-migration-and-t5mruu8bnt.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SRT1720

SIRT1

Activates

PGC-1α (Acetylated)
[Inactive]

Deacetylates

FOXO1 (Acetylated)
[Inactive]

Deacetylates

PGC-1α (Deacetylated)
[Active]

Mitochondrial
Biogenesis

Fatty Acid
Oxidation

FOXO1 (Deacetylated)
[Active]

Hepatic Gluconeogenesis

Inhibits

Click to download full resolution via product page

Caption: SRT1720 activates SIRT1, leading to deacetylation of PGC-1α and FOXO1, which

boosts mitochondrial function and regulates glucose metabolism.
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Caption: SRT1720-mediated SIRT1 activation inhibits the NF-κB pathway by deacetylating the

p65 subunit, thereby reducing pro-inflammatory gene expression.
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Caption: In multiple myeloma cells, SRT1720 induces apoptosis through ROS production and

activation of the ATM/Chk2 and caspase signaling cascades.

Key Experimental Protocols
The biological effects of SRT1720 have been characterized using a range of standardized

preclinical methodologies.

Animal Models: Studies commonly use male C57BL/6 mice for aging and metabolic studies.

[1][16] Diet-induced obesity (DIO) models are generated by feeding mice a high-fat diet
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(HFD), typically containing 60% of calories from fat.[1] Genetically obese models like

Lepob/ob mice and Zucker (fa/fa) rats are also used.[7][11] For cancer studies, human tumor

xenograft models are established in immunodeficient mice.[6]

Drug Administration: SRT1720 is often administered by inclusion in the diet at concentrations

formulated to provide daily doses ranging from 100 mg/kg to 500 mg/kg body weight.[1] For

acute studies like sepsis, intravenous (IV) injection of 5 or 20 mg/kg is used.[16] For cancer

xenograft studies, IV injections of 200 mg/kg have been utilized.[6]

Metabolic Phenotyping: Comprehensive Laboratory Animal Monitoring System (CLAMS) is

used to measure respiratory exchange ratio (RER), energy expenditure, and locomotor

activity.[1] Glucose and insulin tolerance tests are standard procedures to assess glucose

homeostasis.[7]

Tissue Analysis: At the end of studies, tissues (liver, muscle, adipose, aorta) are harvested

for analysis. Gene and protein expression are measured using quantitative RT-PCR and

Western blotting, respectively.[9][22] Histological analysis is performed to assess tissue

morphology, inflammation, and steatosis.[14] Immunohistochemistry is used to detect protein

markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) in tumors.[6]

Cell Lines: A variety of cell lines have been used, including murine embryonic fibroblasts

(MEFs) from wild-type and SIRT1-knockout mice to confirm SIRT1-dependency,[1] multiple

myeloma (MM.1S, RPMI-8226) and breast cancer (MCF-7, MDA-MB-231) cell lines,[6][17]

and renal proximal tubule cells (RPTCs).[13]

Cell Viability and Death Assays: Cell viability is commonly measured using the MTT assay.

[17] Apoptosis and necrosis are quantified by flow cytometry after staining with Annexin V

and propidium iodide.[17]

SIRT1 Activity Assays: SIRT1 deacetylase activity is measured using commercial fluorogenic

assay kits, often with a p53-derived acetylated peptide substrate.[21] Western blotting for

acetylated forms of known SIRT1 substrates (e.g., acetyl-p53, acetyl-p65, acetyl-PGC-1α) is

used to assess SIRT1 activity in cells and tissues.[8][9]

Migration and Angiogenesis Assays: Transwell migration assays are used to assess cancer

cell migration.[18] In vitro angiogenesis is measured using Matrigel capillary-like tube
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formation assays with human umbilical vein endothelial cells (HUVECs).[6]

Gene Expression Analysis: Cellular mRNA levels of target genes are quantified using real-

time quantitative PCR (RT-qPCR).[16] Protein levels are determined by Western blotting.[22]

Conclusion and Future Directions
SRT1720 monohydrochloride is a potent SIRT1 activator with significant therapeutic potential

demonstrated in a wide array of preclinical models of age-related diseases. Its robust beneficial

effects on metabolism and inflammation are well-documented and primarily mediated through

SIRT1-dependent pathways involving PGC-1α and NF-κB. However, its role in cancer is

multifaceted and warrants caution, as it has exhibited both tumor-suppressive and pro-

metastatic activities depending on the cancer type. While the controversy regarding its direct

mechanism of SIRT1 activation exists, the consistent SIRT1-dependent biological outcomes in

vivo support its utility as a tool compound for studying SIRT1 biology and as a lead for

developing therapeutics for metabolic and inflammatory disorders. Further research is

necessary to clarify its context-dependent effects in oncology and to translate its promising

preclinical findings into safe and effective human therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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